Sodium 6-hydroxypyrimidine-4-carboxylate
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Overview
Description
Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound also known as uracil-6-carboxylic acid sodium salt . It has a molecular weight of 162.08 .
Molecular Structure Analysis
The InChI code for Sodium 6-hydroxypyrimidine-4-carboxylate is 1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 6-hydroxypyrimidine-4-carboxylate is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new hydroxypyrimidine derivatives has been a focus due to their pronounced biological activities. For instance, a study highlighted the synthesis of a water-soluble form of a new hydroxypyrimidine derivative, which showed pronounced anti-inflammatory activity. This compound, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, was identified as practically non-toxic and could potentially be used in pharmaceutical applications, particularly in topical dosage forms like gels due to its hydrophilic properties (Kuvaeva et al., 2022).
Chemical Reactions and Modifications
The reactivity of hydroxypyrimidines has been explored in various chemical reactions. A study from 1994 discusses the amidoalkylation of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids, indicating the versatility of hydroxypyrimidine derivatives in organic synthesis and the potential for developing new compounds with varied biological activities (Prikazchikova et al., 1994).
Antimicrobial Evaluation
Another research area is the antimicrobial evaluation of hydroxypyrimidine derivatives. A novel series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids showed significant antimicrobial activity, illustrating the potential of hydroxypyrimidine derivatives as antimicrobial agents. This underlines the importance of structural modifications in enhancing the biological efficacy of these compounds (Shastri, 2019).
Safety And Hazards
properties
IUPAC Name |
sodium;6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJNPSTCFWKMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-hydroxypyrimidine-4-carboxylate | |
CAS RN |
2138010-70-3 |
Source
|
Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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